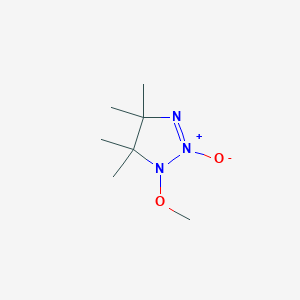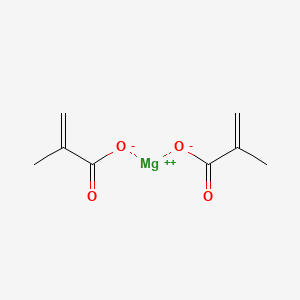
tris-(Dodecylthio)antimony
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris-(Dodecylthio)antimony is an organoantimony compound with the molecular formula C36H75S3Sb. It is characterized by the presence of three dodecylthio groups attached to an antimony atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris-(Dodecylthio)antimony typically involves the reaction of antimony trichloride with dodecylthiol in the presence of a base. The reaction proceeds as follows:
SbCl3+3C12H25SH→Sb(SC12H25)3+3HCl
This reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the complete formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Tris-(Dodecylthio)antimony undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony oxides and sulfoxides.
Reduction: It can be reduced to form lower oxidation state antimony compounds.
Substitution: The dodecylthio groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under inert atmospheres.
Substitution: Substitution reactions often involve the use of halogenated compounds or other thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Antimony oxides and sulfoxides.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted antimony compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris-(Dodecylthio)antimony has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony-based drugs.
Industry: The compound is used in the production of antimony sulfide thin films, which have applications in solar cells and other electronic devices
Mecanismo De Acción
The mechanism by which tris-(Dodecylthio)antimony exerts its effects involves the interaction of the antimony atom with various molecular targets. In biological systems, antimony compounds are known to interact with thiol-containing biomolecules, leading to the formation of reactive antimony species. These species can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but potential targets include enzymes and proteins involved in cellular redox processes .
Comparación Con Compuestos Similares
Triphenylantimony: Contains phenyl groups instead of dodecylthio groups.
Tris(para-tolyl)antimony: Contains para-tolyl groups instead of dodecylthio groups.
Tris(m-tolyl)antimony: Contains meta-tolyl groups instead of dodecylthio groups
Comparison: Tris-(Dodecylthio)antimony is unique due to the presence of long alkyl chains (dodecyl groups), which impart different solubility and reactivity properties compared to its phenyl and tolyl counterparts. This makes it particularly useful in applications where hydrophobicity and long-chain interactions are important .
Propiedades
Fórmula molecular |
C36H75S3Sb |
|---|---|
Peso molecular |
725.9 g/mol |
Nombre IUPAC |
tris(dodecylsulfanyl)stibane |
InChI |
InChI=1S/3C12H26S.Sb/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;/h3*13H,2-12H2,1H3;/q;;;+3/p-3 |
Clave InChI |
UJVGUYGIZTWRML-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCS[Sb](SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)






![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)



